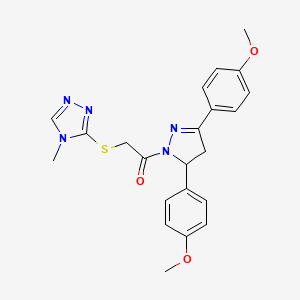

1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone

Description

The compound 1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a hybrid heterocyclic molecule featuring a pyrazoline core substituted with 4-methoxyphenyl groups at positions 3 and 5.

Key structural attributes include:

- Pyrazoline ring: A 4,5-dihydro-1H-pyrazole scaffold, known for conformational rigidity and bioactivity in medicinal chemistry.

- Substituents: Two 4-methoxyphenyl groups (electron-donating) and a 4-methyltriazolylthio group (thioether linkage), which may influence solubility, stability, and intermolecular interactions.

- Ethanone backbone: Provides a reactive ketone for further derivatization.

Properties

IUPAC Name |

1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O3S/c1-26-14-23-24-22(26)31-13-21(28)27-20(16-6-10-18(30-3)11-7-16)12-19(25-27)15-4-8-17(29-2)9-5-15/h4-11,14,20H,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJSEFYIAGMKGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCC(=O)N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone represents a novel chemical structure with potential biological activities. This article explores its synthesis, structural characteristics, and biological activity based on various research findings.

Synthesis and Structural Characteristics

The target compound can be synthesized through a multi-step process involving the reaction of appropriate precursors. The synthesis typically begins with the formation of the pyrazole ring followed by the introduction of the thiazole moiety. The resulting compound crystallizes in a monoclinic space group, exhibiting significant π–π interactions and hydrogen bonding in its crystal structure, which contribute to its stability and biological properties .

Biological Activity

The biological activity of this compound has been evaluated across various studies, focusing on its potential as an anti-cancer agent, antimicrobial properties, and other pharmacological effects.

Anticancer Activity

Research indicates that derivatives of pyrazole and triazole compounds exhibit significant anticancer properties. For instance:

- In vitro studies have shown that similar compounds can inhibit tubulin polymerization, which is crucial for cancer cell division. The most effective derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines .

- Structure-activity relationship (SAR) analyses reveal that the presence of methoxy groups enhances the anticancer activity by increasing lipophilicity and improving interaction with biological targets .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity:

- Studies report that related pyrazole derivatives possess moderate to potent activity against Gram-positive and Gram-negative bacteria as well as fungi. For example, some compounds have shown minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL against Staphylococcus aureus and Candida albicans .

Case Studies

Several case studies provide insights into the biological efficacy of similar compounds:

- Case Study 1 : A derivative with a similar structure was tested for its ability to inhibit cancer cell growth in vitro and showed promising results with a significant reduction in cell viability at concentrations below 10 µM.

- Case Study 2 : Another study focused on the antifungal properties of related compounds found that they effectively inhibited the growth of Candida species at MIC values comparable to standard antifungal treatments.

Data Summary

The following table summarizes key findings related to the biological activity of the compound:

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazoles and pyrazoles exhibit notable antimicrobial properties. For instance, compounds containing 1,2,4-triazole moieties have been shown to possess antibacterial and antifungal activities. The compound may share similar properties due to the presence of these functional groups.

Case Study:

A study published in Pharmaceuticals highlighted the synthesis of various 1,2,4-triazole derivatives that demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The structure of 1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone suggests it could exhibit similar efficacy due to its structural similarities with these active compounds.

Anti-inflammatory Properties

The pyrazole scaffold is known for anti-inflammatory effects. Compounds containing this scaffold have been studied for their ability to inhibit inflammatory pathways. The specific compound's structure may enhance its interaction with biological targets involved in inflammatory responses.

Research Findings:

In a study focusing on pyrazole derivatives, several compounds were evaluated for their anti-inflammatory activities using various in vitro assays . Such studies suggest that the compound could be a candidate for further investigation in the context of anti-inflammatory drug development.

Anticancer Potential

The compound's unique structure allows for exploration in cancer treatment. Pyrazole derivatives have been reported to show cytotoxic effects against various cancer cell lines.

Case Study:

A recent investigation into pyrazole-based compounds demonstrated promising results against cancer cell proliferation . The incorporation of triazole groups may further enhance the anticancer activity through synergistic effects.

Fungicidal Activity

The presence of triazole moieties is significant in developing fungicides. Triazoles are widely used in agriculture as fungicides due to their ability to inhibit sterol biosynthesis in fungi.

Research Insights:

Studies have shown that triazole-containing compounds can effectively control fungal diseases in crops . Given the structural characteristics of this compound, it holds potential as a novel fungicide.

Photostability and Dye Applications

Compounds with pyrazole and triazole structures have been explored for their photostability and use as dyes in materials science. Their unique electronic properties make them suitable candidates for applications in organic electronics and photonic devices.

Research Findings:

Investigations into pyrazole-based dyes have shown their potential use in solar cells and light-emitting devices due to their excellent light absorption properties . The compound's structural features may allow it to be tailored for specific applications in this field.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a broader class of pyrazoline- and triazole-containing ethanones. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural analysis.

Key Observations:

Thioether-linked triazole/thiadiazole groups (common in ) introduce steric bulk and modulate electronic properties, affecting reactivity and binding affinity .

Synthetic Routes: Triazole-thioethanone derivatives are typically synthesized via nucleophilic substitution using α-halogenated ketones and triazole thiols under basic conditions (e.g., sodium ethoxide in ethanol) .

Crystallographic and Stability Data :

- Chloro- and methoxy-substituted pyrazolines () exhibit well-defined crystal structures resolved using SHELX software, suggesting similar methodologies could apply to the target compound .

- High molecular weight derivatives (e.g., ) show reduced solubility, highlighting the need for formulation optimization in drug development .

Functional Group Contributions

- Triazolylthio Group : The sulfur atom facilitates hydrogen bonding and metal coordination, relevant in enzyme inhibition or catalysis.

- Pyrazoline Core : Conformational flexibility may allow adaptation to binding pockets, though 4,5-dihydro saturation reduces aromaticity compared to fully unsaturated pyrazoles.

Q & A

Basic Synthesis

Q: What are the standard protocols for synthesizing this compound, and how are intermediates validated during the process? A: The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones or chalcones under reflux conditions in ethanol or glacial acetic acid. Key intermediates are validated via spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) for tracking proton environments and regioselectivity.

- Infrared (IR) Spectroscopy to confirm functional groups (e.g., C=O, C=S, or triazole rings).

- Thin-Layer Chromatography (TLC) to monitor reaction progress .

Advanced Synthesis

Q: How can reaction conditions be optimized to minimize side products (e.g., over-oxidation or dimerization)? A: Optimization strategies include:

- Solvent selection (e.g., ethanol for polar intermediates, DMF for high-temperature stability).

- Catalyst screening (e.g., acetic acid for cyclization efficiency).

- Temperature modulation (e.g., reflux at 80–100°C for 4–6 hours to balance yield and purity) .

Basic Characterization

Q: Which analytical techniques are critical for confirming the compound’s structural integrity? A: Essential methods include:

- Single-Crystal X-ray Diffraction (SCXRD) for unambiguous bond-length/angle determination.

- High-Resolution Mass Spectrometry (HRMS) to verify molecular mass.

- High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% required for pharmacological studies) .

Advanced Characterization

Q: How can researchers resolve ambiguities in structural assignments (e.g., tautomerism or stereochemistry)? A: Advanced approaches:

- Density Functional Theory (DFT) calculations to compare experimental and theoretical NMR/IR spectra.

- SHELXL refinement (via SHELX-2018 ) to model disorder or twinning in crystallographic data .

Biological Activity Screening

Q: What in vitro assays are suitable for initial bioactivity screening (e.g., antimicrobial or anticancer potential)? A: Common protocols:

- Microdilution assays (MIC determination against bacterial/fungal strains).

- MTT assays for cytotoxicity profiling (IC₅₀ values against cancer cell lines).

- Molecular docking (e.g., AutoDock Vina) to predict target binding (e.g., EGFR kinase or microbial enzymes) .

Advanced Bioactivity Analysis

Q: How should conflicting bioactivity data (e.g., variable IC₅₀ values across studies) be addressed? A: Mitigation strategies:

- Dose-response validation across multiple cell lines.

- Purity reassessment via HPLC-MS to rule out impurity-driven effects.

- Synergistic studies with known inhibitors to confirm mechanism .

Crystallography Basics

Q: What steps are essential for determining the compound’s crystal structure? A: Key workflow:

- Crystal growth via slow evaporation (e.g., ethanol/water mixtures).

- Data collection on a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Structure solution using SHELXT and refinement with SHELXL (R-factor < 0.05) .

Advanced Crystallography

Q: How can twinned or low-resolution crystallographic data be refined reliably? A: Use SHELXL-2018 features:

- TWIN/BASF commands to model twinning fractions.

- RIGU restraints for anisotropic displacement parameters.

- HKLF 5 format for integrating multi-component datasets .

Data Contradictions

Q: How to reconcile discrepancies in reported synthesis yields (e.g., 60% vs. 85%)? A: Systematic troubleshooting:

- Replicate conditions (solvent purity, inert atmosphere).

- Analytical cross-checks (e.g., GC-MS for byproduct identification).

- Statistical Design of Experiments (DoE) to isolate critical variables .

Structure-Activity Relationship (SAR) Studies

Q: What methodologies enable SAR exploration for this compound’s derivatives? A: Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.